N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide is a complex organic compound with the molecular formula C24H23NO4 This compound is characterized by the presence of benzoyl, methyl, and dimethoxy functional groups attached to a benzamide core
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-benzoyl-4-methylaniline and 3,5-dimethoxybenzoic acid.
Activation of Carboxylic Acid: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated carboxylic acid reacts with 2-benzoyl-4-methylaniline to form the desired benzamide compound. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide: Differing by the position and number of methoxy groups.
N-(2-benzoyl-4-methylphenyl)-2,5-dimethoxybenzamide: Differing by the position of methoxy groups.
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide: Differing by the presence of a methylpropanamide group instead of a benzamide group.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-15-9-10-21(20(11-15)22(25)16-7-5-4-6-8-16)24-23(26)17-12-18(27-2)14-19(13-17)28-3/h4-14H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRVXKQGDSSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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